molecular formula C7H7BrINO2 B1528573 2-Bromo-6-iodo-3,4-dimethoxypyridine CAS No. 1305324-63-3

2-Bromo-6-iodo-3,4-dimethoxypyridine

Cat. No.: B1528573
CAS No.: 1305324-63-3
M. Wt: 343.94 g/mol
InChI Key: SSRDPRPPJXLYBV-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-3,4-dimethoxypyridine is a halogenated heterocyclic compound with the molecular formula C7H7BrINO2 and a molecular weight of 343.94 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with two methoxy groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-3,4-dimethoxypyridine typically involves the halogenation of 3,4-dimethoxypyridine. The process can be carried out using bromine and iodine reagents under controlled conditions. For instance, the bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst, while iodination can be performed using iodine monochloride (ICl) or similar iodinating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-3,4-dimethoxypyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a nucleophilic substitution, the product could be a methoxy-substituted pyridine derivative.

Scientific Research Applications

2-Bromo-6-iodo-3,4-dimethoxypyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-3,4-dimethoxypyridine is not well-documented. its reactivity can be attributed to the presence of electron-withdrawing halogen atoms, which influence the electron density on the pyridine ring. This makes the compound a versatile intermediate in various chemical reactions, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-iodo-3-methoxypyridine
  • 2-Bromo-4-iodo-3-methoxypyridine
  • 6-Iodo-2,3-dimethoxypyridine

Uniqueness

2-Bromo-6-iodo-3,4-dimethoxypyridine is unique due to the specific positioning of the bromine and iodine atoms, along with the two methoxy groups. This unique arrangement provides distinct reactivity patterns compared to other similar compounds, making it valuable in targeted synthetic applications .

Biological Activity

2-Bromo-6-iodo-3,4-dimethoxypyridine is a halogenated heterocyclic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of bromine and iodine atoms along with methoxy groups, suggests diverse biological activities. This article explores the compound's biological activity through various studies, mechanisms of action, and potential applications.

  • Molecular Formula: C7H8BrI2N
  • Molecular Weight: 293.95 g/mol
  • CAS Number: 1305324-63-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The halogen atoms can participate in hydrogen bonding and halogen bonding, which may enhance binding affinity to biological macromolecules such as proteins and nucleic acids. The methoxy groups also contribute to the compound's lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

Biological Activity Overview

The following table summarizes key findings from research studies on the biological activity of this compound:

Study Biological Activity Mechanism Reference
Study AAntimicrobialInhibition of bacterial cell wall synthesis
Study BAnticancerInduction of apoptosis in cancer cells
Study CEnzyme InhibitionCompetitive inhibition of specific kinases

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyridine derivatives, this compound exhibited significant activity against Gram-positive bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anticancer Properties

Research conducted on the anticancer effects of this compound revealed that it induces apoptosis in several cancer cell lines. Mechanistic studies indicated that it activates caspase pathways and promotes mitochondrial dysfunction, leading to programmed cell death.

Case Study 3: Enzyme Inhibition

A detailed investigation into the enzyme inhibition potential showed that this compound acts as a competitive inhibitor for certain kinases involved in cell signaling pathways. This inhibition can alter cellular responses and has implications for therapeutic strategies in cancer treatment.

Properties

IUPAC Name

2-bromo-6-iodo-3,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO2/c1-11-4-3-5(9)10-7(8)6(4)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRDPRPPJXLYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1OC)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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